molecular formula C15H16N2OS B3480308 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide

2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide

Cat. No. B3480308
M. Wt: 272.4 g/mol
InChI Key: XVYLLVDBXLQPSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide, also known as MPTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPTA is a thioamide derivative that has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide involves the inhibition of various enzymes and signaling pathways. 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of pro-inflammatory cytokines. 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. Moreover, 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide has been shown to activate the caspase cascade, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes that play a key role in inflammation. Moreover, 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade.

Advantages and Limitations for Lab Experiments

2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Moreover, 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide has been extensively studied for its potential therapeutic applications, which makes it a promising compound for further research. However, 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Moreover, 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide has not been extensively studied for its potential side effects, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide. One direction is to study the potential therapeutic applications of 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study the potential side effects of 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide and its toxicity profile. Moreover, further research is needed to elucidate the mechanism of action of 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide and its interaction with other signaling pathways. Finally, the development of new analogs of 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide with improved solubility and bioavailability can enhance its potential therapeutic applications.
Conclusion:
In conclusion, 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide is a promising compound that has been extensively studied for its potential therapeutic applications. It has anti-inflammatory, anti-cancer, and anti-tumor effects, and has potential therapeutic applications in neurodegenerative disorders. The synthesis method of 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide has been optimized to obtain high yields and purity. Moreover, 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide has several advantages for lab experiments, but also has some limitations. Finally, there are several future directions for the research on 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide, including the study of its potential therapeutic applications, its mechanism of action, and the development of new analogs.

Scientific Research Applications

2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide has also been shown to have anti-cancer and anti-tumor effects by inducing apoptosis in cancer cells. Moreover, 2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-12-5-7-14(8-6-12)19-11-15(18)17-10-13-4-2-3-9-16-13/h2-9H,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYLLVDBXLQPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[(4-methylphenyl)thio]-N-(2-pyridinylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.